molecular formula C9H15N B1471406 2,2-Dimethylhept-6-enenitrile CAS No. 138286-04-1

2,2-Dimethylhept-6-enenitrile

Cat. No.: B1471406
CAS No.: 138286-04-1
M. Wt: 137.22 g/mol
InChI Key: GWETZGXCGUYQRO-UHFFFAOYSA-N
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Description

2,2-Dimethylhept-6-enenitrile is a useful research compound. Its molecular formula is C9H15N and its molecular weight is 137.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photocycloaddition Studies

Photocycloaddition reactions involving enones and enenitriles have been explored, showcasing the reactivity of compounds with structural similarities to 2,2-Dimethylhept-6-enenitrile. For instance, 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one undergoes regiospecific photocycloaddition with 2-chloroacrylonitrile and ethylidenemalononitrile, indicating the potential for diverse photocycloaddition pathways in similar compounds (Margaretha et al., 2007).

Quantumchemical Evidence for Zwitterionic Nature

Research into the zwitterionic nature of certain nitrile compounds, such as (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile, has provided insights into their electronic structures and reactivities. These findings have implications for understanding the properties and applications of structurally related compounds, including this compound (Jasiński et al., 2016).

Electro-Optical and Charge-Transport Properties

Investigations into the electro-optical and charge-transport properties of related compounds, like trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, have highlighted their potential in materials science, particularly for applications in organic electronics (Irfan et al., 2015).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel polymeric materials from enenitrile precursors demonstrate the versatility of these compounds in creating functional materials with potential applications in various industries (Abdelhamid et al., 2015).

Catalytic Reactions and Chemical Transformations

Research into catalytic reactions and chemical transformations involving compounds similar to this compound has provided valuable insights into their potential applications in synthetic chemistry. For example, concerted reactions have been developed for the conversion of ketones or enol acetates to chiral acetates, showcasing the utility of related compounds in asymmetric synthesis (Jung et al., 2000).

Properties

IUPAC Name

2,2-dimethylhept-6-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-4-5-6-7-9(2,3)8-10/h4H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWETZGXCGUYQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.